3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
CAS No.: 828911-84-8
Cat. No.: VC20264682
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole - 828911-84-8](/images/structure/VC20264682.png)
Specification
CAS No. | 828911-84-8 |
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Molecular Formula | C29H28N2O4 |
Molecular Weight | 468.5 g/mol |
IUPAC Name | 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenylpyrazole |
Standard InChI | InChI=1S/C29H28N2O4/c1-32-26-16-12-21(18-28(26)34-3)10-14-23-20-25(31(30-23)24-8-6-5-7-9-24)15-11-22-13-17-27(33-2)29(19-22)35-4/h5-20H,1-4H3 |
Standard InChI Key | FSHSWPZUOCSNHV-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole (CAS 828911-84-8) belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The molecule’s structure includes:
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A 1-phenyl group at position 1 of the pyrazole ring.
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Two ethenyl (vinyl) bridges at positions 3 and 5, each connecting the pyrazole core to a 3,4-dimethoxyphenyl moiety.
The presence of methoxy groups at the 3- and 4-positions of the pendant aromatic rings introduces electron-donating effects, potentially enhancing π-conjugation and influencing intermolecular interactions .
Physicochemical Properties
While experimental data for this specific compound are sparse, its structural features suggest:
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High hydrophobicity due to the aromatic and methoxy substituents.
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Extended conjugation across the pyrazole core and styryl groups, likely resulting in UV-Vis absorption in the 300–400 nm range.
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Moderate molecular weight (468.55 g/mol), balancing solubility and membrane permeability.
Synthetic Methodologies
General Strategies for Pyrazole Derivatives
The synthesis of poly-substituted pyrazoles typically involves cyclocondensation reactions. For compounds with styryl substituents, such as 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole, key steps include:
Formation of the Pyrazole Core
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Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones .
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Cyclization of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions .
Hypothetical Synthesis Route
While no explicit procedure for this compound is documented, a plausible pathway integrates methods from analogous syntheses :
Step 1: Synthesis of 1-phenyl-1H-pyrazole-3,5-dicarbaldehyde
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Condensation of phenylhydrazine with acetylenedicarboxylate esters.
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Reduction and oxidation to yield dialdehyde.
Step 2: Styryl Group Installation
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Wittig reaction with (3,4-dimethoxybenzyl)triphenylphosphonium bromide.
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Double coupling to introduce both ethenyl groups.
Key Reaction:
This route mirrors the synthesis of thiazole-containing pyrazoles reported by ACS Omega , substituting thiazole precursors with styryl phosphonium ylides.
Comparative Analysis with Analogous Compounds
Antimicrobial Thiazole-Pyrazoles
Recent work on 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (e.g., compound 10j) demonstrates:
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Structural parallels suggest possible antibacterial activity for the target compound.
Antidepressant Pyrazolines
3,5-Diphenyl-2-pyrazolines with methoxy substituents (e.g., compound 56) show:
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48.6% reduction in immobility time (forced swim test) at 100 mg/kg .
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The target compound’s extended conjugation may enhance serotonin reuptake inhibition.
Challenges and Future Directions
Synthetic Optimization
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Yield improvement: Current pyrazole syntheses yield 65–88% ; telescoped steps may reduce purification losses.
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Stereoselectivity: Control of E/Z isomerism in styryl groups remains a challenge.
Biological Screening Priorities
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Cytotoxicity assays: MTT testing against NCI-60 cell panel.
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CNS penetration: Radiolabeled studies in rodent models.
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QSAR modeling: Correlating substituent patterns with activity.
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